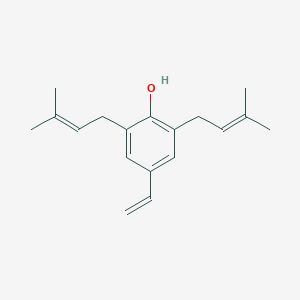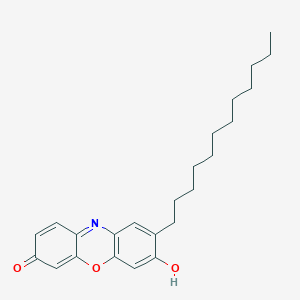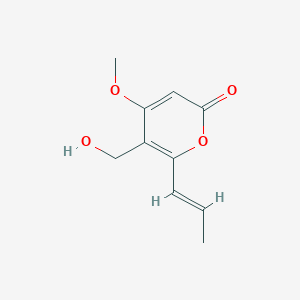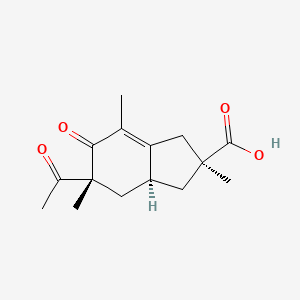
Paneolic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Paneolic acid is a natural product found in Panaeolus retirugis and Panaeolus papilionaceus with data available.
Aplicaciones Científicas De Investigación
Antibacterial and Cytotoxic Properties
Paneolic acid, along with paneolilludinic acid, isolated from mycelial cultures of Panaeolus retirugis, has demonstrated antibacterial activity against Staphylococcus aureus. Additionally, paneolic acid shows cytotoxicity towards HL60 cells, indicating potential applications in antimicrobial and cancer research (Ma et al., 2004).
Electronic and Optical Properties
Research on polyanthranilic acid (PANA), a derivative of anthranilic acid, has revealed its applications in electronic devices. Studies have shown that PANA can be used to create rectifying contacts with metals like aluminum and titanium, suggesting its utility in electronics and semiconductor industries (Singh et al., 2008).
pH Sensing and Biomedical Applications
Polyanilines (PANIs), which include derivatives of anthranilic acid, have been used in optical sensing of pH. This application is crucial in physiological pH range sensing and has implications in biotechnology and medical diagnostics (Pringsheim et al., 1997).
Conductive Polymers and Energy Applications
Studies have indicated that PANI, which relates to derivatives of anthranilic acid, has potential applications in alternative energy sources, non-linear optics, and information storage due to its conductive properties (Gospodinova & Terlemezyan, 1998).
Tissue Engineering and Regenerative Therapies
Research on novel polyaniline-based scaffolds, which include derivatives of anthranilic acid, has shown promise in tissue engineering. These conducting, biocompatible, porous, and elastic scaffolds could be crucial for regenerative therapies (Sarvari et al., 2016).
Propiedades
Nombre del producto |
Paneolic acid |
|---|---|
Fórmula molecular |
C15H20O4 |
Peso molecular |
264.32 g/mol |
Nombre IUPAC |
(2S,3aR,5R)-5-acetyl-2,5,7-trimethyl-6-oxo-1,3,3a,4-tetrahydroindene-2-carboxylic acid |
InChI |
InChI=1S/C15H20O4/c1-8-11-7-14(3,13(18)19)5-10(11)6-15(4,9(2)16)12(8)17/h10H,5-7H2,1-4H3,(H,18,19)/t10-,14-,15+/m0/s1 |
Clave InChI |
VFTMSVNDYVXTOG-NZVBXONLSA-N |
SMILES isomérico |
CC1=C2C[C@@](C[C@H]2C[C@](C1=O)(C)C(=O)C)(C)C(=O)O |
SMILES canónico |
CC1=C2CC(CC2CC(C1=O)(C)C(=O)C)(C)C(=O)O |
Sinónimos |
paneolic acid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



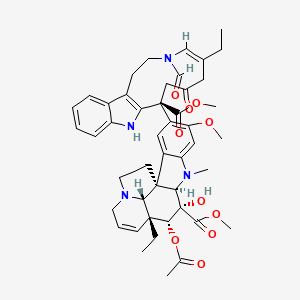
![3-[(6aR,9R)-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-yl]-1,1-diethylurea](/img/structure/B1250903.png)

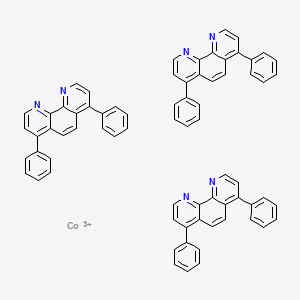

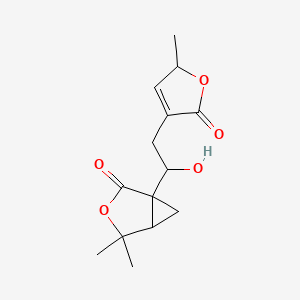
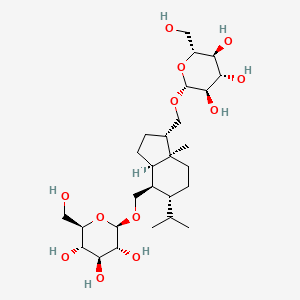
![2-[4-(3-Phenylpyrrolizino)butyl]-3-oxo-2,3-dihydro-1,2-benzisothiazole 1,1-dioxide](/img/structure/B1250914.png)
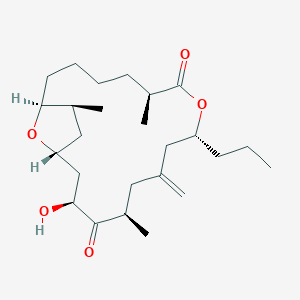
![2-[(2R)-5-[(4E,8E,12E)-4,9,13,17-Tetramethyl-4,8,12,16-octadecatetrene-1-ylidene]tetrahydro-2H-pyran-2-yl]propenoic acid](/img/structure/B1250917.png)

